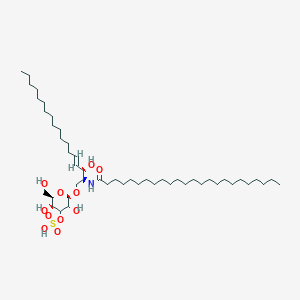

Tetracosanoyl-sulfatide

Beschreibung

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enoxy]oxan-4-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H93NO11S/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2)40-58-48-46(54)47(60-61(55,56)57)45(53)43(39-50)59-48/h35,37,41-43,45-48,50-51,53-54H,3-34,36,38-40H2,1-2H3,(H,49,52)(H,55,56,57)/b37-35+/t41-,42+,43+,45-,46+,47-,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAZTWJVOWHKJM-CIAPRIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H93NO11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901110847 | |

| Record name | N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]tetracosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901110847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

892.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151122-71-3 | |

| Record name | N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]tetracosanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151122-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfatide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151122713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]tetracosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901110847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Tetracosanoyl-Sulfatide Biosynthesis Pathway in Oligodendrocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfatides (B1148509), specifically those containing a tetracosanoyl (C24:0) acyl chain, are integral components of the myelin sheath produced by oligodendrocytes in the central nervous system (CNS). Their precise synthesis is critical for proper myelin function, and dysregulation of this pathway is implicated in various neurological disorders. This technical guide provides a comprehensive overview of the tetracosanoyl-sulfatide biosynthesis pathway in oligodendrocytes, detailing the enzymatic steps, subcellular localization, and regulatory mechanisms. We present quantitative data in structured tables for comparative analysis, offer detailed experimental protocols for key assays, and provide visual representations of the pathway and associated workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals in neuroscience and drug development seeking to understand and target this vital metabolic pathway.

Introduction

The myelin sheath, a specialized membrane extension of oligodendrocytes, is essential for the rapid saltatory conduction of nerve impulses in the CNS. This intricate structure is uniquely enriched in lipids, with galactosphingolipids, particularly galactosylceramide (GalCer) and its sulfated derivative, sulfatide, being major constituents. Sulfatides containing very-long-chain fatty acids (VLCFAs), such as tetracosanoic acid (C24:0), are crucial for the stability and proper function of myelin. The biosynthesis of this compound is a multi-step enzymatic process that is tightly regulated during oligodendrocyte development and myelination. Understanding the molecular intricacies of this pathway is paramount for developing therapeutic strategies for demyelinating diseases like multiple sclerosis and leukodystrophies.

The this compound Biosynthesis Pathway

The synthesis of this compound begins with the de novo synthesis of fatty acids and sphingosine, which are then sequentially modified by a series of enzymes localized in the endoplasmic reticulum (ER) and Golgi apparatus.

De Novo Fatty Acid Synthesis and Elongation

The initial steps of fatty acid synthesis occur in the cytoplasm, catalyzed by the multifunctional enzyme Fatty Acid Synthase (FASN) . FASN produces palmitic acid (C16:0) from acetyl-CoA and malonyl-CoA. For the synthesis of this compound, this C16:0 fatty acid must undergo elongation to C24:0. This process is carried out by a family of enzymes known as Elongation of Very Long Chain Fatty Acids (ELOVLs) , which are located in the endoplasmic reticulum. Specifically, ELOVL1 is involved in the elongation of saturated fatty acids to C22:0 and C24:0.

Ceramide Synthesis

The backbone of sulfatide is ceramide, which is also synthesized in the ER. The final step in ceramide synthesis is the acylation of a sphingoid base (sphinganine) with a fatty acyl-CoA. This reaction is catalyzed by a family of Ceramide Synthases (CerS) . Each CerS isoform exhibits specificity for fatty acyl-CoAs of different chain lengths. Ceramide Synthase 2 (CerS2) is highly expressed in oligodendrocytes and is responsible for the synthesis of ceramides (B1148491) containing VLCFAs, including C24:0 (tetracosanoyl-ceramide).

Galactosylation of Ceramide

Tetracosanoyl-ceramide is then transported to the lumen of the ER and early Golgi, where it is glycosylated by UDP-galactose:ceramide galactosyltransferase (CGT) , also known as UGT8 . This enzyme catalyzes the transfer of galactose from UDP-galactose to the C1 hydroxyl group of ceramide, forming galactosylceramide (GalCer). The expression of UGT8 is a hallmark of myelinating oligodendrocytes.

Sulfation of Galactosylceramide

The final step in the biosynthesis of sulfatide occurs in the trans-Golgi network. Here, galactosylceramide sulfotransferase (CST) , also known as GAL3ST1 , catalyzes the transfer of a sulfate (B86663) group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3'-hydroxyl group of the galactose moiety of GalCer. This reaction yields 3-O-sulfogalactosylceramide, or sulfatide.

Quantitative Data

Precise quantitative data for the enzymes involved in this compound biosynthesis is crucial for understanding the pathway's regulation and for developing targeted therapies. The following tables summarize available data.

Table 1: Relative Abundance of Sulfatide Species in Oligodendrocyte Lineage Cells

| Cell Stage | C16:0 Sulfatide | C18:0 Sulfatide | C22:0-OH Sulfatide | C24:0/C24:1 Sulfatide | Reference |

| Pro-oligodendroblast | ++ | +++ | + | - | [1] |

| Immature Oligodendrocyte | + | ++ | +++ | + | [1] |

| Mature Oligodendrocyte | - | + | ++ | +++ | [1] |

| Relative abundance is denoted by: +++ (high), ++ (medium), + (low), - (not detected/very low). |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km | Vmax | Source Organism/System | Reference |

| GAL3ST1/CST | Galactosylceramide | 50 µM | Not Reported | Human Renal Cancer Cells | [2] |

| GAL3ST1/CST | PAPS | Not Reported | Not Reported | Human Renal Cancer Cells | [2] |

| CerS2 | Sphinganine | Not Reported | Not Reported | Mammalian Cells | [3] |

| UGT8 | Galactosylceramide | Not Reported | Not Reported | Human | [4] |

| UGT8 | UDP-galactose | Not Reported | Not Reported | Human | [4] |

| Specific kinetic data for tetracosanoyl-containing substrates in oligodendrocytes is limited in the current literature. |

Experimental Protocols

Assay for Galactosylceramide Sulfotransferase (CST/GAL3ST1) Activity

This protocol is adapted from established methods for measuring CST activity using a radiolabeled sulfate donor.

Materials:

-

Cell or tissue homogenate (source of enzyme)

-

Galactosylceramide (acceptor substrate)

-

[35S]3'-phosphoadenosine-5'-phosphosulfate ([35S]PAPS) (sulfate donor)

-

Reaction Buffer: 50 mM Imidazole-HCl, pH 6.5, 10 mM MgCl2, 2 mM ATP, 0.4% Triton X-100

-

Stop Solution: Chloroform (B151607)/Methanol (B129727) (2:1, v/v)

-

DEAE-Sephadex A-25 column

-

Scintillation cocktail and counter

Procedure:

-

Prepare the reaction mixture containing reaction buffer, galactosylceramide (e.g., 50 µM), and [35S]PAPS (e.g., 20 µM, ~50,000 cpm).

-

Initiate the reaction by adding the enzyme source (e.g., 20-100 µg of protein from oligodendrocyte lysate).

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The reaction should be linear with respect to time and protein concentration.

-

Stop the reaction by adding 1 mL of ice-cold chloroform/methanol (2:1).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Wash the lower organic phase twice with 0.5 mL of pure solvent upper phase (chloroform/methanol/water, 3:48:47, by vol).

-

Apply the washed lower phase to a DEAE-Sephadex A-25 column equilibrated in chloroform/methanol/water (30:60:8, by vol).

-

Wash the column with the equilibration buffer to remove unreacted [35S]PAPS.

-

Elute the [35S]sulfatide with a high-salt buffer (e.g., 0.5 M ammonium (B1175870) acetate (B1210297) in methanol).

-

Collect the eluate, evaporate the solvent, and quantify the radioactivity using a scintillation counter.

-

Calculate the enzyme activity as pmol of sulfate incorporated per minute per mg of protein.

Lipid Extraction and Mass Spectrometry Analysis of Sulfatides

This protocol outlines a general workflow for the extraction and analysis of sulfatides from oligodendrocyte cultures or brain tissue.

Materials:

-

Cell or tissue sample

-

Chloroform, Methanol, Water (HPLC grade)

-

Internal standard (e.g., C17:0 sulfatide)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Homogenization: Homogenize the cell pellet or tissue sample in a known volume of water.

-

Lipid Extraction (Bligh-Dyer Method): a. To the homogenate, add a known amount of internal standard. b. Add chloroform and methanol to achieve a final ratio of chloroform:methanol:water of 1:2:0.8 (v/v/v). c. Vortex vigorously and incubate on ice for 30 minutes. d. Add chloroform and water to bring the ratio to 2:2:1.8 (v/v/v). e. Vortex and centrifuge to separate the phases. f. Collect the lower organic phase containing the lipids. g. Repeat the extraction of the upper aqueous phase with chloroform and pool the organic phases.

-

Solvent Evaporation: Dry the pooled organic phase under a stream of nitrogen.

-

Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

-

LC-MS/MS Analysis: a. Inject the sample onto a suitable liquid chromatography column (e.g., a C18 column) to separate the different lipid species. b. Perform mass spectrometry in negative ion mode. c. Use precursor ion scanning for the characteristic sulfate head group fragment (m/z 97) or multiple reaction monitoring (MRM) for specific sulfatide species. d. Identify and quantify the different sulfatide species based on their retention times and mass-to-charge ratios relative to the internal standard.

Regulation of the Pathway

The biosynthesis of this compound is tightly regulated at multiple levels to ensure appropriate myelin formation and maintenance.

Transcriptional Regulation

The expression of the key enzymes in the pathway is developmentally regulated during oligodendrocyte differentiation. Several transcription factors are known to play crucial roles in this process:

-

Olig1 and Olig2: These basic helix-loop-helix transcription factors are master regulators of oligodendrocyte development and are essential for the expression of myelin-related genes.[5][6]

-

Sox10: This HMG-box transcription factor is another critical regulator of oligodendrocyte differentiation and is required for the expression of many myelin genes, including Ugt8.

-

Nkx2.2: This homeodomain transcription factor acts in concert with Olig2 to promote the expression of genes involved in oligodendrocyte maturation, including Ugt8.[7]

-

MyRF (Myelin Regulatory Factor): This transcription factor is essential for the initiation and maintenance of myelination.

The promoter of the GAL3ST1 gene contains binding sites for several transcription factors, including c-Myc, CREB, and PPAR-alpha, suggesting complex regulation by various signaling pathways.[8]

Post-Translational Modification

Post-translational modifications of the biosynthetic enzymes can also regulate their activity and stability.

-

N-glycosylation: GAL3ST1 is known to be N-glycosylated, which is important for its enzymatic activity.[9]

-

Phosphorylation: While not yet demonstrated for the specific enzymes in this pathway in oligodendrocytes, phosphorylation is a common mechanism for regulating the activity of metabolic enzymes.

Conclusion and Future Directions

The biosynthesis of this compound is a fundamental process for the formation and function of myelin in the CNS. This guide has provided a detailed overview of the pathway, including the key enzymes, their regulation, and methods for their study. While significant progress has been made in elucidating this pathway, several areas warrant further investigation. Detailed kinetic studies of the key enzymes with their specific VLCFA substrates are needed to fully understand the flux through the pathway. Furthermore, a more comprehensive understanding of the transcriptional and post-translational regulatory networks will be crucial for identifying novel therapeutic targets for demyelinating diseases. The continued development of advanced analytical techniques, such as lipidomics and proteomics, will undoubtedly provide deeper insights into the intricate regulation of sulfatide biosynthesis and its role in both health and disease.

References

- 1. GAL3ST1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Olig transcription factors are expressed in oligodendrocyte and neuronal cells in human fetal CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The bHLH transcription factors OLIG2 and OLIG1 couple neuronal and glial subtype specification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UGT8 UDP glycosyltransferase 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. genecards.org [genecards.org]

- 9. GAL3ST1 - Wikipedia [en.wikipedia.org]

The Discovery and Isolation of Sulfatides from Central Nervous System Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfatides (B1148509), or 3-O-sulfogalactosylceramides, are a class of sulfoglycosphingolipids prominently found in the myelin sheath of the central nervous system (CNS). First isolated from brain tissue in 1884 by Johann Ludwig Wilhelm Thudichum, these molecules are integral to the proper functioning and maintenance of the nervous system.[1] Their discovery and the subsequent development of methods for their isolation and purification have been pivotal in understanding their physiological roles and their implications in various neurological disorders. This technical guide provides an in-depth overview of the historical context, detailed experimental protocols for isolation and purification, quantitative distribution within the CNS, and the signaling pathways in which sulfatides participate.

Historical Perspective: The Discovery of Sulfatides

The journey into the world of sulfatides began with the pioneering work of Johann Ludwig Wilhelm Thudichum, who in 1884, meticulously documented the chemical constitution of the brain, leading to the first isolation of this class of lipids.[1] Later, in 1933, Blix further characterized sulfatides, identifying the presence of an amide-bound fatty acid and a sphingosine (B13886) base, and correctly postulating that the sulfate (B86663) group is attached to the C6 position of galactose.[1] These early discoveries laid the groundwork for future research into the structure and function of these important molecules. Foundational to the isolation of sulfatides and other brain lipids were the extraction methods developed by Jordi Folch and his colleagues. Their use of a chloroform-methanol solvent system became a cornerstone of neurochemistry, enabling the efficient extraction of total lipids from nervous tissue.[2][3]

Experimental Protocols for Isolation and Purification

The isolation of sulfatides from CNS tissue is a multi-step process that begins with the extraction of total lipids, followed by chromatographic purification to separate sulfatides from other lipid classes.

Total Lipid Extraction: The Folch Method

The Folch method remains a widely used and effective technique for the quantitative extraction of lipids from brain tissue.[2][3] It relies on a biphasic solvent system of chloroform (B151607) and methanol (B129727) to efficiently solubilize lipids while separating them from non-lipid contaminants.

Materials:

-

CNS tissue (e.g., brain, spinal cord)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Tissue homogenizer

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or nitrogen stream evaporator

Protocol:

-

Homogenization: Weigh the CNS tissue and homogenize it in a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture. For example, for 1 gram of tissue, use 20 mL of the solvent mixture. Homogenize until a uniform suspension is achieved.

-

Phase Separation: Transfer the homogenate to a separation funnel or a centrifuge tube. Add 0.2 volumes of 0.9% NaCl solution to the extract (e.g., 4 mL of NaCl solution for 20 mL of extract).

-

Mixing and Centrifugation: Mix the contents thoroughly by inversion or vortexing. Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10-15 minutes to facilitate phase separation. This will result in two distinct phases: a lower chloroform phase containing the lipids and an upper aqueous methanol phase containing non-lipid contaminants.

-

Collection of the Lipid Phase: Carefully collect the lower chloroform phase, which contains the total lipid extract.

-

Washing: To remove any residual non-lipid contaminants, wash the chloroform phase by adding an equal volume of a methanol:water (1:1, v/v) mixture, mixing, and re-centrifuging. Discard the upper phase.

-

Drying: Evaporate the solvent from the collected chloroform phase using a rotary evaporator or a gentle stream of nitrogen to obtain the total lipid extract.

-

Storage: Store the dried lipid extract under an inert atmosphere (e.g., nitrogen or argon) at -20°C or -80°C to prevent oxidation.

Experimental Workflow for Total Lipid Extraction (Folch Method)

Caption: Workflow for the Folch method of total lipid extraction from CNS tissue.

Purification of Sulfatides from Total Lipid Extract

Following total lipid extraction, sulfatides are purified from the complex mixture of lipids using chromatographic techniques. Anion-exchange chromatography is particularly effective due to the negatively charged sulfate group on the sulfatide molecule. This is often followed by silica (B1680970) gel chromatography for further purification.

a) Anion-Exchange Chromatography using DEAE-Cellulose

This technique separates lipids based on their charge. Sulfatides, being acidic lipids, bind to the positively charged diethylaminoethyl (DEAE) cellulose (B213188) resin, while neutral lipids pass through.

Materials:

-

DEAE-cellulose resin

-

Chromatography column

-

Total lipid extract dissolved in chloroform

-

Solvents: Chloroform, Methanol, Glacial Acetic Acid, Ammonium (B1175870) Acetate (B1210297)

Protocol:

-

Column Preparation:

-

Prepare the DEAE-cellulose slurry by washing it sequentially with 1 M HCl, water (until neutral), 0.1 M KOH, and water again.

-

Equilibrate the resin with glacial acetic acid and then pack it into a chromatography column.

-

Wash the packed column sequentially with methanol, chloroform:methanol (1:1, v/v), and finally with chloroform to equilibrate it for sample loading.

-

-

Sample Loading: Dissolve the dried total lipid extract in a minimal volume of chloroform and load it onto the prepared DEAE-cellulose column.

-

Elution of Neutral Lipids: Elute the neutral lipids by passing several column volumes of chloroform through the column.

-

Elution of Acidic Lipids (including Sulfatides): Elute the bound sulfatides using a solvent of increasing polarity and ionic strength. A common elution solvent is chloroform:methanol (4:1, v/v) containing a salt such as ammonium acetate. A gradient of increasing salt concentration can be used for better separation. For instance, a stepwise gradient of increasing ammonium acetate concentration in chloroform:methanol can be employed.

-

Fraction Collection and Analysis: Collect the eluted fractions and analyze them for the presence of sulfatides using thin-layer chromatography (TLC).

b) Silica Gel Column Chromatography

This method separates lipids based on their polarity. It can be used as a primary purification step or to further purify the sulfatide-containing fractions obtained from anion-exchange chromatography.

Materials:

-

Silica gel (60-120 mesh)

-

Chromatography column

-

Sulfatide-enriched fraction from DEAE-cellulose chromatography

-

Solvents: Chloroform, Acetone, Methanol

Protocol:

-

Column Preparation: Prepare a slurry of silica gel in chloroform and pour it into a chromatography column to create a packed bed.

-

Sample Loading: Dissolve the dried sulfatide-enriched fraction in a minimal volume of chloroform and load it onto the silica gel column.

-

Elution: Elute the column with a series of solvents of increasing polarity. A typical elution sequence would be:

-

Chloroform: To elute any remaining neutral lipids.

-

Acetone: To elute glycolipids.

-

Methanol: To elute the more polar sulfatides.

-

-

Fraction Collection and Analysis: Collect the fractions and monitor the presence of sulfatides using TLC. Pool the fractions containing pure sulfatides.

c) Preparative Thin-Layer Chromatography (TLC)

For smaller-scale purification, preparative TLC can be a valuable tool.

Materials:

-

Preparative TLC plates (silica gel)

-

Developing chamber

-

Sulfatide-containing fraction

-

Developing solvent (e.g., chloroform:methanol:water in appropriate ratios)

-

Visualization reagent (e.g., iodine vapor or a specific stain)

Protocol:

-

Sample Application: Apply the lipid sample as a narrow band near the bottom of the preparative TLC plate.

-

Development: Place the plate in a developing chamber containing the appropriate solvent system and allow the solvent to ascend the plate.

-

Visualization: After development, visualize the separated lipid bands using a non-destructive method, such as UV light if the compounds are fluorescent, or briefly exposing to iodine vapor.

-

Scraping and Elution: Scrape the silica gel band corresponding to sulfatides from the plate. Elute the sulfatides from the silica gel using a polar solvent like methanol or a chloroform:methanol mixture.

-

Recovery: Separate the silica gel by centrifugation or filtration and evaporate the solvent to recover the purified sulfatides.

Chromatographic Purification Workflow

Caption: General workflow for the chromatographic purification of sulfatides.

Quantitative Distribution of Sulfatides in the CNS

Sulfatides are not uniformly distributed throughout the central nervous system. Their concentration is significantly higher in the white matter, which is rich in myelin, compared to the grey matter. Quantitative analysis has revealed important details about their distribution and composition.

| CNS Region/Component | Sulfatide Concentration/Abundance | Reference(s) |

| Myelin | Approximately 4-6% of total myelin lipids by dry weight. | [4][5] |

| Human Cerebral Cortex (White Matter) | Predominantly non-hydroxylated sulfatides. The ratio of non-hydroxylated to hydroxylated sulfatides is significantly higher than in grey matter. | [6][7] |

| Human Cerebral Cortex (Grey Matter) | Predominantly hydroxylated sulfatides. | [6][7] |

| Human Cerebellum | Contains both hydroxylated and non-hydroxylated sulfatides. | [8] |

| Oligodendrocytes | High concentration, as they are the myelin-producing cells of the CNS. | [4][9] |

| Astrocytes and Neurons | Present in lower concentrations compared to oligodendrocytes. | [9][10] |

| Cerebrospinal Fluid (CSF) of Healthy Individuals | Approximately 71 ± 18 nmol/L. | [11] |

Signaling Pathways Involving Sulfatides

Sulfatides are not merely structural components of the myelin sheath; they are also active participants in various signaling pathways that are crucial for the development and maintenance of the CNS.

Regulation of Oligodendrocyte Differentiation

Sulfatides play a key role in the negative regulation of oligodendrocyte differentiation. This regulatory function ensures the timely progression of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes. While the complete downstream signaling cascade is still under investigation, it is understood that the presence of sulfatides on the cell surface can arrest the differentiation of OPCs at a specific stage.[1][2][12][13] This suggests an interaction with an yet-to-be-fully-identified endogenous ligand that triggers an inhibitory signal.

Negative Regulation of Oligodendrocyte Differentiation by Sulfatide

Caption: Hypothetical pathway of sulfatide-mediated negative regulation of oligodendrocyte differentiation.

Myelination and Axon-Glia Interaction

Sulfatides are critically involved in the process of myelination through their interaction with extracellular matrix proteins, particularly laminin (B1169045). This interaction is a key step in initiating the formation of the myelin sheath.

The signaling cascade is thought to proceed as follows:

-

Binding: Sulfatides on the surface of oligodendrocytes bind to laminin present on the axonal surface.[1][14][15]

-

Receptor Clustering: This binding facilitates the clustering of other cell surface receptors, including integrins (specifically α6β1).[14][16]

-

Kinase Activation: The formation of this molecular complex leads to the activation of intracellular signaling kinases, such as Fyn, a member of the Src family of tyrosine kinases.[1]

-

Downstream Signaling: Activated Fyn kinase then phosphorylates downstream targets, initiating a cascade of events that promote the extension and wrapping of the oligodendrocyte membrane around the axon, leading to myelin formation.

Sulfatide-Laminin Signaling Pathway in Myelination

Caption: Simplified signaling pathway of sulfatide-laminin interaction promoting myelination.

Cell Adhesion and Migration

Sulfatides also function as adhesion molecules, interacting with various proteins in the extracellular matrix, such as thrombospondin and von Willebrand factor.[15] These interactions are important for cell-cell and cell-matrix adhesion, processes that are fundamental to nervous system development and repair. The binding of sulfatides to these adhesive glycoproteins can mediate cell attachment and spreading.[15]

Conclusion

The discovery and subsequent characterization of sulfatides have unveiled their critical importance in the central nervous system. From their initial isolation using classic biochemical techniques to their detailed analysis with modern mass spectrometry, our understanding of these molecules has grown immensely. The detailed protocols for their isolation and purification provided in this guide are essential tools for researchers investigating the roles of sulfatides in health and disease. The quantitative data highlight their specific enrichment in myelin and their distinct compositions in different brain regions. Furthermore, the elucidation of their involvement in key signaling pathways controlling oligodendrocyte differentiation and myelination opens up new avenues for therapeutic interventions in demyelinating diseases and other neurological disorders. Continued research in this field is paramount for a comprehensive understanding of CNS biology and for the development of novel treatments for a range of debilitating conditions.

References

- 1. Sulfatide - Wikipedia [en.wikipedia.org]

- 2. Sulfatide is a negative regulator of oligodendrocyte differentiation: development in sulfatide-null mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spatial lipidomics reveals brain region-specific changes of sulfatides in an experimental MPTP Parkinson’s disease primate model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Concentration and fatty acid composition of cerebrosides and sulfatides in mature and immature human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio-rad.com [bio-rad.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Analysis of sulfatide from rat cerebellum and multiple sclerosis white matter by negative ion electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role and metabolism of sulfatide in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The repertoire of protein-sulfatide interactions reveal distinct modes of sulfatide recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-throughput analysis of sulfatides in cerebrospinal fluid using automated extraction and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. Negative regulation of oligodendrocyte differentiation by galactosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sulfatide-mediated control of extracellular matrix-dependent oligodendrocyte maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sulfated glycolipids and cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Laminin-2/integrin interactions enhance myelin membrane formation by oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Tetracosanoyl-Sulfatide in Metachromatic Leukodystrophy

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metachromatic Leukodystrophy (MLD) is a devastating autosomal recessive lysosomal storage disorder characterized by the deficiency of the enzyme Arylsulfatase A (ARSA).[1][2][3] This enzymatic defect leads to the progressive accumulation of 3-O-sulfogalactosylceramides (sulfatides) within the lysosomes of various cells, particularly the myelin-producing oligodendrocytes and Schwann cells of the central and peripheral nervous systems.[4][5][6] The resulting buildup of sulfatides (B1148509), including the prominent long-chain species tetracosanoyl-sulfatide (C24:0), is cytotoxic, triggering demyelination, neuroinflammation, and progressive neurological decline.[3][5][6][7] This guide provides a comprehensive technical overview of the core involvement of this compound in the pathophysiology of MLD, presenting quantitative data, detailed experimental protocols for its analysis, and visual representations of the key pathways involved.

The Biochemical Landscape of this compound

Sulfatides are a class of sulfated glycosphingolipids abundant in the myelin sheath.[6][8] Their structure consists of a ceramide backbone linked to a galactose residue sulfated at the 3' position. The ceramide portion is composed of a sphingosine (B13886) base and a fatty acid. The length and saturation of this fatty acid chain vary, giving rise to different sulfatide species.[9]

This compound , specifically, is a major sulfatide species found in the brain, characterized by a saturated 24-carbon fatty acid chain (tetracosanoic acid) attached to the sphingosine base.[9][10] Its accumulation is a key pathological hallmark of MLD.[5][11]

Biosynthesis and Degradation Pathway

The metabolism of sulfatides is a tightly regulated process occurring across multiple cellular compartments.

-

Synthesis (Endoplasmic Reticulum & Golgi Apparatus): The pathway begins in the endoplasmic reticulum with the synthesis of ceramide. Ceramide is then transported to the Golgi apparatus, where UDP-galactose:ceramide galactosyltransferase (CGT) adds a galactose moiety to form galactosylceramide (GalC). Subsequently, cerebroside sulfotransferase (CST) transfers a sulfate (B86663) group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the galactose residue, forming sulfatide.[8][12][13]

-

Degradation (Lysosome): For catabolism, sulfatides are transported to the lysosome. Here, the enzyme Arylsulfatase A (ARSA), with the help of an activator protein, saposin B (SapB), hydrolyzes the sulfate ester bond, converting sulfatide back to galactosylceramide.[1][5][6][12] Galactosylceramide is then further broken down by other lysosomal enzymes.

In MLD, mutations in the ARSA gene lead to a non-functional or deficient ARSA enzyme, disrupting this crucial degradation step and causing sulfatide to accumulate.[1][3][14]

References

- 1. Metachromatic Leukodystrophy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Metachromatic Leukodystrophy - Children's Health Issues - MSD Manual Consumer Version [msdmanuals.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Sulfatide levels correlate with severity of neuropathy in metachromatic leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. researchgate.net [researchgate.net]

- 9. rupress.org [rupress.org]

- 10. The Lipid Sulfatide Is a Novel Myelin-Associated Inhibitor of CNS Axon Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. jneurosci.org [jneurosci.org]

- 14. Metachromatic leukodystrophy: MedlinePlus Genetics [medlineplus.gov]

The Role of Tetracosanoyl-Sulfatide in Experimental Autoimmune Encephalomyelitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Experimental Autoimmune Encephalomyelitis (EAE) serves as the predominant animal model for multiple sclerosis (MS), a chronic inflammatory and demyelinating disease of the central nervous system (CNS).[1][2][3] Sulfatides (B1148509), specifically 3-O-sulfogalactosylceramides, are major glycosphingolipid components of the myelin sheath, essential for its maintenance and function.[4][5][6] Among the various isoforms of sulfatide, which differ by their fatty acid chain length, the long-chain species such as tetracosanoyl-sulfatide (C24:0) play a significant and complex role in the pathophysiology of EAE.[7][8] This document provides an in-depth examination of the function of this compound in EAE, detailing its immunomodulatory mechanisms, presenting quantitative data from key studies, outlining relevant experimental protocols, and visualizing the associated biological pathways and workflows.

Introduction: Sulfatides and EAE

EAE is induced in susceptible animal strains by immunization with CNS-derived proteins or peptides, such as myelin oligodendrocyte glycoprotein (B1211001) (MOG), leading to an autoimmune response against the myelin sheath mediated primarily by Th1 and Th17 cells.[3][9] This response causes inflammation, demyelination, and axonal damage, mimicking the pathological hallmarks of MS.[3]

Sulfatides constitute a significant portion of myelin lipids and are crucial for the structure and function of the myelin sheath.[4][5][10] Natural sulfatide is a mixture of isoforms, with tetracosanoyl (C24:0) and cis-tetracosenoyl (C24:1) being the predominant long-chain species in myelin.[1][7][8] While myelin components are the target of the autoimmune attack in EAE, specific lipids like sulfatides have emerged as potent immunomodulators. Administration of sulfatide has been shown to ameliorate EAE, suggesting a therapeutic potential.[1][11] This protective effect is largely mediated through a distinct population of CD1d-restricted T cells known as Type II Natural Killer T (NKT) cells.[4][8][11]

The Immunomodulatory Role of this compound

The function of C24:0-sulfatide in EAE is primarily linked to its interaction with the antigen-presenting molecule CD1d, which presents lipid antigens to NKT cells.

2.1. Activation of Type II NKT Cells

Unlike the well-studied Type I NKT cells that recognize α-galactosylceramide (α-GalCer), Type II NKT cells are a diverse population that can recognize various self-lipids, including sulfatides.[12] Long-chain sulfatides, such as C24:0 and C24:1, are particularly effective at activating these Type II NKT cells.[4][8] The long fatty acid chain of C24:0-sulfatide is believed to fit optimally into the binding groove of the CD1d molecule, allowing for stable presentation to the T-cell receptor (TCR) of Type II NKT cells.[7]

2.2. Downstream Suppressive Effects

The activation of sulfatide-reactive Type II NKT cells initiates a cascade of immunoregulatory events that collectively suppress the autoimmune response in EAE:

-

Suppression of Encephalitogenic T-cells: Activated Type II NKT cells can inhibit the function of pathogenic, myelin-reactive Th1 and Th17 cells, which are the primary drivers of demyelination in EAE.[4][11]

-

Induction of Tolerogenic Dendritic Cells: Sulfatide-mediated activation of Type II NKT cells can induce a tolerogenic phenotype in dendritic cells (DCs). These DCs, in turn, may promote the generation of regulatory T cells (Tregs) and secrete anti-inflammatory cytokines like IL-10.[11]

-

Modulation of Microglia: The activation of Type II NKT cells has been shown to abrogate the activation of microglial cells, the resident immune cells of the CNS, further reducing neuroinflammation.[11]

Interestingly, while cis-tetracosenoyl (C24:1) sulfatide is often identified as the most immunodominant species in vitro, saturated long-chain sulfatides like C24:0 are also highly efficient in activating Type II NKT cells and contributing to the suppression of autoimmunity.[4][7][8] In contrast, shorter-chain sulfatides (e.g., C16:0 palmitoyl-sulfatide) or lyso-sulfatides (lacking the fatty acid chain) show significantly less or no immune-stimulatory activity.[7]

Data Presentation

The following tables summarize quantitative findings from studies investigating the effects of sulfatides in the context of EAE.

Table 1: Comparative Immunoreactivity of Sulfatide Isoforms

| Sulfatide Isoform | Description | Relative T-Cell Proliferation/Cytokine Secretion | Reference |

| cis-tetracosenoyl (C24:1) | Mono-unsaturated, long-chain | High / Immunodominant | [7] |

| Tetracosanoyl (C24:0) | Saturated, long-chain | Significant / High | [4][8] |

| Palmitoyl (C16:0) | Saturated, shorter-chain | Insignificant / Low | [7] |

| Lyso-sulfatide | Lacks fatty acid chain | Insignificant / None | [7] |

Table 2: Effect of Sulfatide Administration on EAE Clinical Score

| Treatment Group | Mouse Strain | EAE Induction | Administration Protocol | Peak Mean Clinical Score (± SEM) | Reference |

| Vehicle Control | C57BL/6 | MOG35-55 | Vehicle from Day 0 | 2.75 ± 0.17 (at day 14) | [13] |

| Sulfatide (20 mg) | CD1d+/+ C57BL/6 | MOG35-55 | Not specified | Significant amelioration | [7] |

| Sulfatide (20 mg) | CD1d-/- C57BL/6 | MOG35-55 | Not specified | No prevention | [7] |

| Sulforaphane | C57BL/6 | MOG35-55 | Daily oral gavage | 1.80 ± 0.13 (at day 14) | [13] |

Table 3: Sulfatide-Reactive T-Cells in CNS During EAE

| Cell Population | Location | Condition | Percentage of Total Mononuclear Cells (Approx.) | Reference |

| Sulfatide/CD1d Tetramer+ T-cells | CNS | Naive Mice | < 0.1% | [14] |

| Sulfatide/CD1d Tetramer+ T-cells | CNS | EAE-Diseased Mice | Increased several-fold (~0.5-1.0%) | [7][14] |

| α-GalCer/CD1d Tetramer+ T-cells | CNS | EAE-Diseased Mice | No significant increase | [7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of studies investigating sulfatides in EAE.

4.1. Protocol for Active Induction of EAE (MOG35-55 in C57BL/6 Mice)

This protocol is a common method for inducing a chronic-progressive form of EAE.[2][15][16]

-

Animals: Female C57BL/6 mice, 6-8 weeks old.[2]

-

Reagents:

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).

-

Complete Freund's Adjuvant (CFA): Incomplete Freund's Adjuvant (IFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra.[2]

-

Pertussis Toxin (PTX), resuspended in sterile PBS or saline.

-

Phosphate-Buffered Saline (PBS).

-

-

Procedure:

-

Antigen Emulsion: Prepare an emulsion by mixing MOG35-55 (dissolved in PBS, typical dose 200-300 µ g/mouse ) with an equal volume of CFA.[2][16] Emulsify using two glass syringes connected by a Luer-Lok until a thick, stable emulsion is formed (a drop does not disperse in water).

-

Immunization (Day 0): Anesthetize mice. Administer 0.2 mL of the emulsion subcutaneously (s.c.) at two sites on the flank (0.1 mL per site).[15]

-

PTX Administration: Administer PTX intraperitoneally (i.p.). A typical regimen involves two injections: 200-400 ng on Day 0 (shortly after immunization) and a second dose 24-48 hours later (Day 1 or 2).[15][16] The exact dose can significantly affect disease severity and should be optimized.[15]

-

-

Clinical Scoring: Monitor mice daily for clinical signs of EAE, typically starting around day 7. Use a standard 0-5 scoring scale:

-

0: No clinical signs.

-

1: Limp tail.

-

2: Hind limb weakness or wobbly gait.

-

3: Partial hind limb paralysis.

-

4: Complete hind limb paralysis.

-

5: Moribund state.

-

4.2. Protocol for Sulfatide Preparation and Administration

-

Materials:

-

Purified or synthetic this compound.

-

Vehicle solution: e.g., 0.5% Tween 20 in 0.9% NaCl solution.[7]

-

PBS.

-

-

Procedure:

-

Dissolve sulfatides in the vehicle solution. This may require sonication to achieve a uniform suspension.

-

Dilute the stock solution in PBS to the final desired concentration for injection.

-

Administer to mice, typically via i.p. injection. Dosages and timing vary; prophylactic (starting at day 0) or therapeutic (starting after disease onset) regimens can be tested.[17] A dose of 20 mg has been cited in EAE prevention studies.[7]

-

4.3. Protocol for Isolation and Analysis of CNS-Infiltrating Cells

-

Procedure:

-

Perfusion: At the desired time point, deeply anesthetize mice and perform transcardial perfusion with ice-cold PBS to remove blood from the vasculature.

-

Tissue Harvest: Dissect the brain and spinal cord.

-

Homogenization: Create a single-cell suspension by mechanically dissociating the tissue in RPMI medium, often by passing it through a 70 µm cell strainer.[2]

-

Leukocyte Enrichment: Resuspend the cell pellet in a 30-37% Percoll solution and centrifuge. The mononuclear cells will be located in the pellet, while myelin debris forms a layer on top.

-

Cell Staining and Flow Cytometry:

-

Surface Staining: Stain cells with fluorescently-labeled antibodies against cell surface markers (e.g., TCRβ, CD4, CD8) and sulfatide/CD1d tetramers to identify sulfatide-reactive T-cells.[14]

-

Intracellular Cytokine Staining: For cytokine analysis, restimulate cells ex vivo for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A). Then, surface stain, fix, permeabilize, and stain for intracellular cytokines like IFN-γ and IL-4.[14]

-

-

Mandatory Visualizations

The following diagrams were generated using the DOT language to illustrate key concepts.

Caption: C24:0-Sulfatide presented by CD1d on an APC activates Type II NKT cells, which suppress pathogenic T-cells, leading to EAE amelioration.

Caption: Experimental workflow for an EAE study investigating the therapeutic effect of C24:0-sulfatide.

Caption: Logical relationship between sulfatide fatty acid chain length and immunomodulatory activity in EAE.

References

- 1. Immunological role of sulfatide in the pathogenesis of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Sulfatide in health and disease. The evaluation of sulfatide in cerebrospinal fluid as a possible biomarker for neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel molecular insights into the critical role of sulfatide in myelin maintenance/function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis for CD1d presentation of a sulfatide derived from myelin and its implications for autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. Frontiers | The Extended Family of CD1d-Restricted NKT Cells: Sifting through a Mixed Bag of TCRs, Antigens, and Functions [frontiersin.org]

- 12. Identification of novel glycolipid ligands activating a sulfatide-reactive, CD1d-restricted, type II natural killer T lymphocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Anti-Inflammatory Effect of Sulforaphane in Mice with Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Microbiome methods in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of Tetracosanoyl-Sulfatide with CD1d-Restricted NKT Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular interactions between tetracosanoyl-sulfatide (C24:0 sulfatide) and CD1d-restricted Natural Killer T (NKT) cells. This document details the binding characteristics, cellular activation, downstream signaling events, and relevant experimental methodologies.

Introduction

Natural Killer T (NKT) cells are a specialized subset of T lymphocytes that recognize glycolipid antigens presented by the non-polymorphic MHC class I-like molecule, CD1d.[1][2] They are broadly classified into two major subsets: type I and type II NKT cells, distinguished by their T-cell receptor (TCR) repertoire and antigen specificity.[1][3] this compound, a saturated long-chain glycosphingolipid, is a prominent self-antigen recognized by type II NKT cells.[4] This interaction is of significant interest due to the immunoregulatory functions of type II NKT cells in various pathological conditions, including autoimmune diseases and cancer.[2][5]

This guide will focus on the specific interaction of this compound with CD1d-restricted NKT cells, providing quantitative data, detailed experimental protocols, and visual representations of the key biological processes.

Data Presentation: Quantitative Analysis of this compound Interaction

The interaction between the TCR of type II NKT cells and the CD1d-sulfatide complex is a critical determinant of cellular activation. While direct kinetic data for this compound (C24:0) is limited, studies on the closely related monounsaturated analog, C24:1 sulfatide, provide significant insights. Research has shown that the type II NKT cell TCR XV19 binds to both C24:0 and C24:1 sulfatide with equivalent affinity.[6]

| Interaction | Cell Type/Component | Parameter | Value | Reference |

| TCR-CD1d/Sulfatide Binding | Murine Type II NKT cell TCR (XV19) and CD1d-C24:1 Sulfatide | Equilibrium Dissociation Constant (Kd) | ~15 µM | [6] |

| Cytokine Secretion (in vitro) | Murine Splenocytes stimulated with C24:0 Sulfatide (50 µg/mL) | IFN-γ Secretion (peak at 48h) | ~1000 pg/mL | [7] |

| Cytokine Secretion (in vitro) | Murine Splenocytes stimulated with C24:0 Sulfatide (50 µg/mL) | IL-10 Secretion (peak at 48h) | ~150 pg/mL | [7] |

| NKT Cell Activation (in vivo) | Murine Splenocytes from C24:0 Sulfatide-treated NOD mice | CD69 Expression on Type I iNKT cells | No significant increase | [4] |

Experimental Protocols

In Vitro NKT Cell Stimulation with this compound

This protocol describes the stimulation of a mixed lymphocyte population to assess the specific response to this compound.

Materials:

-

This compound (C24:0)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)

-

Single-cell suspension of murine splenocytes

-

96-well flat-bottom culture plates

-

[3H]-thymidine (for proliferation assays)

-

ELISA kits for murine IFN-γ and IL-10

Procedure:

-

Prepare a stock solution of this compound in an appropriate vehicle (e.g., DMSO).

-

Prepare a single-cell suspension of splenocytes from the desired mouse strain (e.g., C57BL/6 or NOD) and resuspend in complete RPMI-1640 medium.

-

Plate the splenocytes at a density of 2 x 105 cells/well in a 96-well plate.

-

Add this compound to the wells at the desired final concentrations (e.g., 5-50 µg/mL). Include a vehicle-only control.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

-

For Proliferation Assay: 18 hours before harvesting, add 1 µCi of [3H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure thymidine (B127349) incorporation using a scintillation counter.

-

For Cytokine Analysis: At the end of the incubation period, centrifuge the plates and collect the supernatants. Measure the concentrations of IFN-γ and IL-10 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Flow Cytometry for NKT Cell Activation Markers

This protocol outlines the procedure for staining surface activation markers on NKT cells following stimulation.

Materials:

-

Stimulated and unstimulated splenocytes (from Protocol 3.1)

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS containing 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies: anti-TCRβ, anti-CD69, and α-GalCer-loaded CD1d tetramer (for identifying type I NKT cells).

-

Flow cytometer

Procedure:

-

Harvest the stimulated and unstimulated splenocytes and wash them with cold PBS.

-

Resuspend the cells in FACS buffer at a concentration of 1 x 107 cells/mL.

-

Aliquot 100 µL of the cell suspension into FACS tubes.

-

Add the α-GalCer-loaded CD1d tetramer and incubate at room temperature for 30 minutes in the dark.

-

Add the fluorochrome-conjugated anti-TCRβ and anti-CD69 antibodies and incubate on ice for 30 minutes in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in 300-500 µL of FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the TCRβ+ and CD1d-tetramer+ population to identify type I NKT cells and then assess the expression of CD69 on this population.

Intracellular Cytokine Staining for Flow Cytometry

This protocol allows for the detection of cytokine production at a single-cell level.

Materials:

-

In vitro stimulated splenocytes

-

Brefeldin A or Monensin

-

Fixation/Permeabilization solution

-

Permeabilization buffer

-

Fluorochrome-conjugated antibodies: anti-TCRβ, anti-IFN-γ, anti-IL-4

-

Flow cytometer

Procedure:

-

During the last 4-6 hours of the in vitro stimulation (Protocol 3.1), add a protein transport inhibitor (Brefeldin A or Monensin) to the cell culture.

-

Harvest the cells and perform surface staining for TCRβ as described in Protocol 3.2 (steps 1-4, omitting the CD69 antibody).

-

Wash the cells and then fix them using a fixation/permeabilization solution for 20 minutes at room temperature in the dark.

-

Wash the cells with permeabilization buffer.

-

Add the fluorochrome-conjugated anti-IFN-γ and anti-IL-4 antibodies diluted in permeabilization buffer and incubate for 30 minutes at room temperature in the dark.

-

Wash the cells twice with permeabilization buffer.

-

Resuspend the cells in FACS buffer and acquire on a flow cytometer.

-

Analyze the data by gating on the TCRβ+ population and then quantifying the percentage of cells expressing IFN-γ and IL-4.

Visualization of Pathways and Workflows

Experimental Workflow for NKT Cell Stimulation and Analysis

Caption: Workflow for NKT cell stimulation and subsequent analysis.

CD1d Presentation of this compound to a Type II NKT Cell

Caption: CD1d presents sulfatide to the NKT cell TCR.

Downstream Signaling in Type II NKT Cells

Upon recognition of the CD1d-tetracosanoyl-sulfatide complex, the TCR on the type II NKT cell initiates a signaling cascade that leads to cellular activation and cytokine production. This process involves the sequential activation of intracellular kinases and adaptor proteins.

Caption: TCR signaling cascade in NKT cells.

References

- 1. The Functions of Type I and Type II Natural Killer T (NKT) Cells in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Type II NKT Cells in Inflammation, Autoimmunity, Microbial Immunity, and Cancer [frontiersin.org]

- 3. Frontiers | Type II NKT Cells: An Elusive Population With Immunoregulatory Properties [frontiersin.org]

- 4. NKT Cells Stimulated by Long Fatty Acyl Chain Sulfatides Significantly Reduces the Incidence of Type 1 Diabetes in Nonobese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | CD1d-Restricted Type II NKT Cells Reactive With Endogenous Hydrophobic Peptides [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. NKT Cells Stimulated by Long Fatty Acyl Chain Sulfatides Significantly Reduces the Incidence of Type 1 Diabetes in Nonobese Diabetic Mice | PLOS One [journals.plos.org]

The Dual Role of Tetracosanoyl-Sulfatide in Axonal Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the role of tetracosanoyl-sulfatide (C24:0-sulfatide), a major glycosphingolipid of the myelin sheath, in regulating axon growth and inhibition. While essential for the maintenance of myelin and the integrity of axo-glial junctions, recent evidence has identified sulfatide as a potent inhibitor of axon regeneration, particularly in the central nervous system (CNS). This document synthesizes key findings, presents quantitative data from seminal studies, details experimental protocols for investigating sulfatide's effects, and illustrates the underlying signaling pathways. This guide is intended to be a comprehensive resource for researchers in neuroscience and professionals in drug development exploring therapeutic strategies for CNS injury and neurodegenerative diseases.

Introduction: The Dichotomous Nature of Sulfatide

Sulfatide, or 3-O-sulfogalactosylceramide, is a crucial component of the myelin sheath in both the central and peripheral nervous systems.[1][2] It is synthesized from galactocerebroside by the enzyme cerebroside sulfotransferase (CST).[3] The fatty acid chain length of the ceramide backbone can vary, with C24:0 (tetracosanoyl) and C24:1 being the most common species in CNS myelin.[3]

Functionally, sulfatide plays a vital role in:

-

Myelin Maintenance: It is essential for the long-term stability of myelin structure.[4]

-

Axo-glial Junctions: Sulfatide is critical for the proper formation and maintenance of the paranodal axo-glial junctions, which are crucial for saltatory conduction.[2][5]

-

Ion Channel Clustering: It is involved in the proper localization and maintenance of Na+ and K+ channel clusters at the nodes of Ranvier.[5][6]

Despite these essential structural roles, a growing body of evidence has implicated sulfatide as a significant myelin-associated inhibitor of axon outgrowth, contributing to the failure of axon regeneration after CNS injury.[3][7] This inhibitory function appears to be specific to the sulfatide molecule, as its precursor, galactocerebroside, does not exhibit the same effect.[3][8]

Quantitative Data on Sulfatide-Mediated Axon Inhibition

The inhibitory effect of sulfatide on axon growth has been quantified in several in vitro studies. The following tables summarize key findings on the impact of different sulfatide species and experimental conditions on neurite outgrowth.

Table 1: Effect of Purified Lipids on Retinal Ganglion Cell (RGC) Neurite Outgrowth

| Lipid Substrate | Concentration | Mean Neurite Length (μm ± SEM) | Statistical Significance (p-value) | Reference |

| Solvent Control | N/A | 250 ± 20 | N/A | [3] |

| Sulfatide (mixed isoforms) | 1 µ g/coverslip | 100 ± 15 | < 0.001 | [3] |

| N-tetracosanoyl-sulfatide (C24:0) | 1 µ g/coverslip | 125 ± 18 | < 0.01 | [3] |

| N-palmitoyl-sulfatide (C16:0) | 1 µ g/coverslip | 140 ± 22 | < 0.01 | [3] |

| Galactocerebroside | 1 µ g/coverslip | 240 ± 25 | Not Significant | [3] |

| Ceramide | 1 µ g/coverslip | 230 ± 19 | Not Significant | [3] |

| Lyso-sulfatide | 1 µ g/coverslip | 260 ± 30 | Not Significant | [3] |

| N-acetyl-sulfatide | 1 µ g/coverslip | 255 ± 28 | Not Significant | [3] |

Table 2: Inhibition of RGC Neurite Outgrowth by Myelin Preparations

| Myelin Substrate | Treatment | Mean Neurite Length (μm ± SEM) | Statistical Significance (p-value vs. WT Myelin) | Reference |

| Wild-type (WT) CNS Myelin | None | 150 ± 12 | N/A | [3] |

| WT CNS Myelin | O4 Antibody (anti-sulfatide) | 220 ± 18 | < 0.05 | [3] |

| WT CNS Myelin | O1 Antibody (anti-galactocerebroside) | 160 ± 15 | Not Significant | [3] |

| CGT null CNS Myelin (lacks sulfatide) | None | 230 ± 20 | < 0.01 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on axon growth.

In Vitro Neurite Outgrowth Inhibition Assay

This assay is used to determine the direct effect of purified lipids or myelin extracts on the growth of cultured neurons.

Materials:

-

Primary neurons (e.g., postnatal rat or mouse retinal ganglion cells)

-

Glass coverslips

-

Poly-D-lysine and laminin (B1169045)

-

Purified lipids (e.g., this compound, galactocerebroside) dissolved in a suitable solvent (e.g., chloroform/methanol/water at 2:1:0.1)[3]

-

Neuronal culture medium

-

Microscope with imaging software for neurite length measurement

Procedure:

-

Coating Coverslips:

-

Coat glass coverslips with poly-D-lysine.

-

Apply the lipid solution to the coverslips and allow the solvent to evaporate completely. A solvent control should be prepared in parallel.[3]

-

Coat the coverslips with laminin overnight to provide a permissive substrate for neuronal attachment and growth.[3]

-

-

Neuronal Culture:

-

Isolate and purify the desired primary neurons (e.g., RGCs).

-

Plate the neurons on the prepared coverslips at a suitable density.

-

Culture the neurons for a defined period (e.g., 48-72 hours) to allow for neurite extension.

-

-

Data Acquisition and Analysis:

-

Fix and immunostain the neurons for a neuronal marker (e.g., β-III tubulin).

-

Capture images of the neurons using a fluorescence microscope.

-

Measure the length of the longest neurite for a significant number of neurons per condition using image analysis software.[9]

-

Perform statistical analysis to compare neurite lengths between different lipid substrates and the control.

-

Myelin Inhibition Assay with Antibody Blocking

This experiment aims to determine the contribution of sulfatide within the complex myelin environment to axon growth inhibition.

Materials:

-

Primary neurons

-

Myelin isolated from wild-type and sulfatide-deficient (e.g., CGT null) mice[3]

-

Antibodies specific for sulfatide (O4) and galactocerebroside (O1)[3]

-

Control isotype antibodies

Procedure:

-

Substrate Preparation:

-

Prepare myelin extracts from the different mouse genotypes.

-

Coat culture surfaces with the myelin preparations.

-

-

Antibody Treatment:

-

For the antibody blocking conditions, pre-incubate the wild-type myelin-coated surfaces with the O4 antibody, O1 antibody, or a control antibody for a specified time.[3]

-

-

Neuronal Culture and Analysis:

-

Plate primary neurons on the myelin substrates.

-

Culture and analyze neurite outgrowth as described in the neurite outgrowth inhibition assay (Section 3.1).

-

Compare the neurite lengths on wild-type myelin with and without antibody treatment, and on sulfatide-deficient myelin.

-

Signaling Pathways in Sulfatide-Mediated Axon Inhibition

The inhibitory signals from myelin-associated molecules, including sulfatide, are known to converge on the RhoA signaling pathway within the neuron. Activation of RhoA leads to the collapse of the growth cone and inhibition of axon elongation.

The RhoA Signaling Cascade

The interaction of the axonal growth cone with sulfatide is believed to activate a transmembrane receptor complex, which in turn activates the small GTPase RhoA. The Rho inhibitor C3 transferase has been shown to lessen the inhibitory effects of sulfatide, indicating the involvement of this pathway.[3][8]

Experimental and Logical Workflows

Visualizing the workflow of experiments and the logical progression of research is crucial for understanding and replicating studies.

Workflow for Investigating Sulfatide as a Myelin-Associated Inhibitor

The following diagram illustrates the logical and experimental flow used to identify and characterize sulfatide as an inhibitor of axon regeneration.

Conclusion and Future Directions

This compound, a prominent lipid in CNS myelin, exhibits a dual functionality. It is indispensable for the structural and functional integrity of myelinated axons, yet it also acts as a potent inhibitor of axon regeneration following injury. The inhibitory action of sulfatide is mediated, at least in part, through the RhoA signaling pathway.

For researchers and drug development professionals, these findings present both a challenge and an opportunity. Targeting the inhibitory effects of sulfatide could be a viable therapeutic strategy to promote axon regeneration in the CNS. Future research should focus on:

-

Identifying the Axonal Receptor for Sulfatide: The specific receptor that binds sulfatide and initiates the inhibitory signaling cascade remains to be identified. Its discovery would provide a highly specific target for therapeutic intervention.

-

Developing Specific Inhibitors: The development of small molecules or antibodies that can specifically block the interaction between sulfatide and its receptor, without disrupting the structural roles of sulfatide in myelin, is a promising avenue for drug development.

-

Investigating the Role of Different Fatty Acyl Chains: Further research is needed to fully understand how variations in the fatty acid chain length of sulfatide modulate its inhibitory activity.

A comprehensive understanding of the mechanisms underlying sulfatide-mediated axon inhibition will be instrumental in the development of novel therapies to overcome the barriers to CNS regeneration and improve outcomes for patients with spinal cord injury, stroke, and other neurological disorders.

References

- 1. Sulfatide - Wikipedia [en.wikipedia.org]

- 2. Sulfatide in health and disease. The evaluation of sulfatide in cerebrospinal fluid as a possible biomarker for neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Lipid Sulfatide Is a Novel Myelin-Associated Inhibitor of CNS Axon Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfatide is essential for the maintenance of CNS myelin and axon structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. A myelin galactolipid, sulfatide, is essential for maintenance of ion channels on myelinated axon but not essential for initial cluster formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Lipid Sulfatide Is a Novel Myelin-Associated Inhibitor of CNS Axon Outgrowth | Journal of Neuroscience [jneurosci.org]

- 8. The lipid sulfatide is a novel myelin-associated inhibitor of CNS axon outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

The Cellular Landscape of Tetracosanoyl-Sulfatide in the Brain: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular and subcellular localization of tetracosanoyl-sulfatide, a predominant sulfatide species in the mammalian brain. As a critical component of the myelin sheath, its distribution and function are intrinsically linked to nervous system integrity and are implicated in various neurological disorders. This document synthesizes current knowledge on its localization in various neural cell types, presents quantitative data on its distribution, details key experimental protocols for its study, and illustrates its functional context through signaling and biosynthetic pathway diagrams.

Introduction

Sulfatides (B1148509) are a class of sulfoglycosphingolipids enriched in the nervous system. This compound, characterized by a C24:0 fatty acid chain, is one of the most abundant species within the brain.[1] Its precise localization is fundamental to understanding its roles in myelin maintenance, axo-glial signaling, and as a potential therapeutic target and biomarker for demyelinating diseases like multiple sclerosis and lysosomal storage disorders such as metachromatic leukodystrophy.[2][3] This guide serves as a technical resource for professionals investigating the biology of this crucial lipid.

Cellular and Subcellular Localization

The distribution of this compound is highly organized within the brain, with a primary concentration in myelinating cells, but also notable presence in other neural cell types.

Oligodendrocytes and Myelin

The vast majority of sulfatides, including the tetracosanoyl species, are synthesized by oligodendrocytes in the central nervous system (CNS) and are a major constituent of the myelin sheath.[2][4] They are predominantly found on the extracellular leaflet of the myelin plasma membrane, where they comprise approximately 4-7% of the total myelin lipid by weight.[5] This localization is critical for the proper function and stability of the multi-layered myelin structure.[6]

Neurons and Astrocytes

While considered a hallmark of oligodendrocytes, sulfatide expression is not exclusive to these cells. Studies have demonstrated the presence of sulfatides in subpopulations of neurons and astrocytes.[2][7] In contrast to their plasma membrane localization in myelin, neuronal and astrocytic sulfatides have been observed in intracellular compartments.[7] In neurons, staining has been identified in the cytoplasm and associated with the nuclear membrane.[7] Astrocytic sulfatide has been localized to the cell body and processes.[4] The functional significance of sulfatide in these cells is an active area of investigation but may relate to distinct cellular processes beyond myelination.

Subcellular Distribution

The biosynthesis and trafficking of sulfatides follow a specific subcellular route. Synthesis begins in the endoplasmic reticulum and is completed in the Golgi apparatus.[6] From the Golgi, sulfatides are transported to the plasma membrane, particularly the expanding myelin sheath during development. This transport is vesicular in nature and may involve the endo-lysosomal pathway.[8]

Furthermore, sulfatides are known to be enriched in lipid rafts, which are specialized membrane microdomains that play a crucial role in signal transduction and protein trafficking.[9] The concentration of sulfatides within these rafts is believed to be important for the organization and function of myelin-associated proteins.[10]

Quantitative Distribution of Sulfatide Species

| Brain Region/Compartment | Sulfatide Abundance/Ratio | Reference |

| CNS Myelin | 4-7% of total lipid by weight | [5] |

| White Matter vs. Gray Matter | Non-hydroxylated sulfatides (including this compound) are predominant in white matter. Hydroxylated sulfatides are more abundant in gray matter. | [11] |

| Lipid Rafts vs. Non-Raft Membranes | All measured sulfatide species, including C24:0, are more abundant in lipid raft membranes compared to non-raft membranes. | [9] |

| Oligodendrocyte Development | The fatty acid chain length of sulfatides increases as oligodendrocytes mature, with C24 species being predominant in the adult brain. | [12] |

Key Experimental Protocols

The study of this compound localization relies on a combination of histological and advanced analytical techniques. Below are detailed methodologies for key experiments.

Immunohistochemistry (IHC) for Sulfatide in Brain Tissue

This protocol is adapted for the detection of sulfatides in fixed brain sections using antibodies like O4 or Sulph I, which recognize the sulfatide headgroup.

-

Tissue Preparation:

-

Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the tissue by immersing in a sucrose (B13894) gradient (e.g., 15% then 30% in PBS) until it sinks.

-

Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze.

-

Cut 20-40 µm sections on a cryostat and mount on slides or collect for free-floating staining.[13]

-

-

Staining Procedure (Free-Floating):

-

Wash sections three times in PBS.

-

Crucially, avoid permeabilization with organic solvents like methanol (B129727) or acetone, as these can extract the lipid antigen. A gentle permeabilization with a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100 in PBS) can be used if intracellular targets are also being stained, but should be tested carefully.[14]

-

Block non-specific binding with a blocking solution (e.g., 10% Normal Goat Serum, 1% Bovine Serum Albumin in PBS) for 1-2 hours at room temperature.

-

Incubate with the primary antibody (e.g., anti-sulfatide, clone O4) diluted in blocking buffer overnight at 4°C.

-

Wash sections three times in PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Mouse IgM-Alexa Fluor 488) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

-

Wash sections three times in PBS.

-

Mount sections on slides with an anti-fade mounting medium containing a nuclear counterstain like DAPI.

-

Image using a confocal or fluorescence microscope.

-

MALDI Imaging Mass Spectrometry (MALDI-IMS) of Lipids in Brain Tissue

MALDI-IMS allows for the direct visualization of the spatial distribution of different lipid species, including this compound, in a tissue section without the need for antibodies.

-

Tissue Preparation:

-

Rapidly dissect the brain and flash-freeze in liquid nitrogen or on dry ice.

-

Store at -80°C until sectioning.

-

Section the frozen brain at 10-20 µm using a cryostat set to approximately -20°C.

-

Thaw-mount the tissue section onto a conductive slide (e.g., ITO-coated glass slide).[15]

-

Dry the slide in a vacuum desiccator.

-

-

Matrix Application:

-

Apply a suitable matrix for lipid analysis in negative ion mode (which is optimal for sulfatide detection). 9-aminoacridine (B1665356) (9-AA) is a commonly used matrix.[15]

-

The matrix can be applied using an automated sprayer to ensure a uniform, thin crystal layer, which is critical for high spatial resolution.

-

-

Data Acquisition:

-

Load the slide into the MALDI mass spectrometer.

-

Define the imaging area and the desired spatial resolution (e.g., 20-100 µm).

-

Acquire mass spectra in negative ion mode across the defined tissue area. The instrument rasters a laser across the sample, acquiring a full mass spectrum at each pixel.

-

-

Data Analysis:

-

Use specialized imaging software to reconstruct the data.

-

Generate ion intensity maps for specific m/z values corresponding to different sulfatide species. For this compound (d18:1/c24:0), the expected [M-H]⁻ ion would be at m/z 906.6.

-

Correlate the ion images with histological stains (e.g., H&E) of adjacent sections to identify anatomical structures.

-

Subcellular Fractionation for Myelin and Lipid Raft Isolation

This protocol allows for the biochemical enrichment of specific cellular compartments for subsequent lipid analysis by mass spectrometry.

-

Homogenization:

-

Dissect brain tissue (e.g., whole brain or specific regions) in ice-cold homogenization buffer (e.g., 0.32 M sucrose with protease inhibitors).

-

Homogenize using a Dounce homogenizer with several gentle strokes.[5]

-

-

Differential Centrifugation to Isolate Myelin:

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet nuclei and cellular debris (P1).

-

Collect the supernatant (S1) and centrifuge at a higher speed (e.g., 20,000 x g) to pellet the crude membrane fraction (P2), which contains myelin and synaptosomes.

-

Resuspend the P2 pellet and layer it onto a discontinuous sucrose gradient (e.g., layers of 0.85 M and 0.32 M sucrose).

-

Centrifuge at high speed (e.g., 75,000 x g). Myelin will collect at the interface of the 0.32 M and 0.85 M sucrose layers.[8]

-

Carefully collect the myelin fraction.

-

-

Lipid Raft Isolation (Detergent-Free Method):

-

Start with the isolated myelin fraction or a total membrane preparation.

-